N-(Oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide
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Overview
Description
N-(Oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide, also known as OPB-31121, is a chemical compound that has been studied for its potential use as a pharmacological agent. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in several scientific studies.
Mechanism of Action
The mechanism of action of N-(Oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, it has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides. This inhibition can lead to a decrease in DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and anti-inflammatory effects, it has been shown to have antioxidant properties and may have potential use in the treatment of neurodegenerative diseases. It has also been shown to have effects on glucose metabolism and may have potential use in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(Oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide in lab experiments is that it has been shown to have low toxicity in vitro. Additionally, its mechanism of action has been studied in detail, which can aid in the design of experiments to investigate its effects. However, one limitation is that its solubility in water is relatively low, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(Oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide. One area of interest is its potential use in the treatment of cancer, either alone or in combination with other drugs. Additionally, its effects on glucose metabolism and potential use in the treatment of diabetes warrant further investigation. Further studies on its mechanism of action and potential use in the treatment of inflammatory and neurodegenerative diseases may also be of interest.
Synthesis Methods
The synthesis of N-(Oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide involves a multi-step process that begins with the reaction of propargyl bromide with 2-butanone to form 2-butyn-1-ol. This intermediate is then reacted with oxirane to form the oxiranyl alcohol, which is then converted to the final product through a series of reactions involving lithium aluminum hydride and acetic anhydride.
Scientific Research Applications
N-(Oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide has been studied for its potential use in a variety of scientific research applications. One area of research that has been explored is its potential use as a therapeutic agent for the treatment of cancer. Studies have shown that N-(Oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide can inhibit the growth of cancer cells and induce cell death in vitro. Additionally, it has been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-6-12(14)13(8-4-2)10-11-7-5-9-15-11/h2,11H,5,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBXQNHNFGODIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC#C)CC1CCCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.